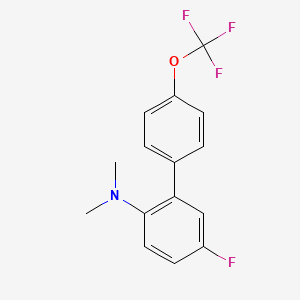

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

描述

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a biphenyl derivative featuring three key substituents:

- 4'-Trifluoromethoxy group: A trifluoromethoxy (-OCF₃) substituent at position 4' on the second phenyl ring, enhancing lipophilicity and electron-withdrawing effects.

This compound is hypothesized to have applications in medicinal chemistry, leveraging fluorine and trifluoromethoxy groups for improved pharmacokinetics (e.g., blood-brain barrier penetration) and resistance to oxidative metabolism .

属性

分子式 |

C15H13F4NO |

|---|---|

分子量 |

299.26 g/mol |

IUPAC 名称 |

4-fluoro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(16)9-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |

InChI 键 |

WRBSKJFTBFJCIA-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the fluorine and trifluoromethoxy groups. The final step involves the attachment of the dimethylamine group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

化学反应分析

Types of Reactions

(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce new functional groups into the biphenyl structure.

科学研究应用

Chemistry

In chemistry, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated groups enhance its stability and bioavailability, making it a valuable tool for biochemical assays.

Medicine

In medicine, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, polymers, and other high-performance materials.

作用机制

The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance binding affinity to certain receptors or enzymes, modulating their activity. The dimethylamine group may also play a role in the compound’s overall bioactivity by influencing its solubility and distribution within biological systems.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s properties can be contextualized by comparing it to structurally related biphenyl derivatives (Table 1).

Table 1: Comparison of Key Structural Analogues

*LogP values are estimated using fragment-based methods.

Key Observations:

Trifluoromethoxy vs. Methoxy: Replacing the 4'-trifluoromethoxy group with methoxy (e.g., in the 5-chloro analogue) reduces lipophilicity (LogP ~2.8 vs.

Fluoro vs. Chloro : The 5-fluoro substituent in the target compound offers smaller steric bulk and higher electronegativity compared to chloro, which may enhance binding specificity in biological systems .

Amine Group Variations : Dimethylamine (-N(CH₃)₂) provides moderate basicity (pKa ~8-10), whereas diethylamine (-N(CH₂CH₃)₂) increases lipophilicity (LogP ~3.5), favoring industrial applications .

Physicochemical Properties

- Solubility : The dimethylamine group may enhance water solubility in protonated form (pH-dependent), contrasting with fully fluorinated acids in , which are less soluble in aqueous media .

- Thermal Stability: Trifluoromethoxy groups generally improve thermal stability compared to non-fluorinated analogues, as seen in industrial fluorinated propionic acids .

生物活性

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its efficacy and potential applications.

Chemical Structure and Properties

The compound features a biphenyl structure with fluorine and trifluoromethoxy substituents, which contribute to its lipophilicity and electron-withdrawing properties. These characteristics are crucial for enhancing biological activity, particularly in targeting specific enzymes or receptors.

Chemical Structure

- Molecular Formula : CHFN

- Molecular Weight : 267.23 g/mol

- IUPAC Name : (5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

Research indicates that the introduction of fluorine atoms in organic compounds can significantly enhance their interaction with biological targets. The trifluoromethoxy group is known to improve the compound's binding affinity to various receptors and enzymes, which may lead to increased potency against cancer cell lines.

Potency Against Cancer Cell Lines

A study on fluorinated derivatives demonstrated that compounds similar to (5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine exhibited substantial growth inhibition in several human cancer cell lines. The following table summarizes the IC values for related compounds:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| SF5-vorinostat | DU145 (Prostate) | 3.64 |

| SF5-vorinostat | Hep-G2 (Liver) | 0.88 |

| Pentafluorobenzene derivative | MV4-11 (Leukemia) | 0.32 |

| (5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine | Various | TBD |

Selectivity Towards Cancer Cells

The selectivity of the compound towards cancer cells was evaluated in comparison to normal intestinal epithelial cells, showing a significantly lower IC value for cancer cells, indicating a promising therapeutic window.

Study 1: Inhibition of Histone Deacetylases (HDACs)

In a recent study, fluorinated compounds were tested for their ability to inhibit HDACs. The results indicated that the presence of fluorine groups led to enhanced inhibition potency compared to non-fluorinated analogs. This suggests that (5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine may also exhibit similar HDAC inhibitory effects.

Study 2: Interaction with CFTR Protein

Another investigation focused on the interaction of fluorinated biphenyl compounds with the cystic fibrosis transmembrane conductance regulator (CFTR). The study utilized molecular docking and electrophysiology to demonstrate that these compounds could act as potentiators or inhibitors of CFTR, which is crucial in cystic fibrosis treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。